

# 3-(Benzylloxycarbonyl)phenylboronic acid structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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3-

Compound Name: *Benzylloxycarbonylphenylboronic acid*

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An In-depth Technical Guide to 3-(Benzylloxycarbonyl)phenylboronic Acid

## Introduction

3-(Benzylloxycarbonyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in various fields, particularly in organic synthesis and medicinal chemistry. As a bifunctional molecule, it features both a boronic acid group and a benzylloxycarbonyl-protected carboxylic acid, enabling its participation in a wide array of chemical transformations. Its stability and solubility are enhanced by the benzylloxycarbonyl group, making it a valuable reagent.<sup>[1]</sup> This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

## Physicochemical and Structural Properties

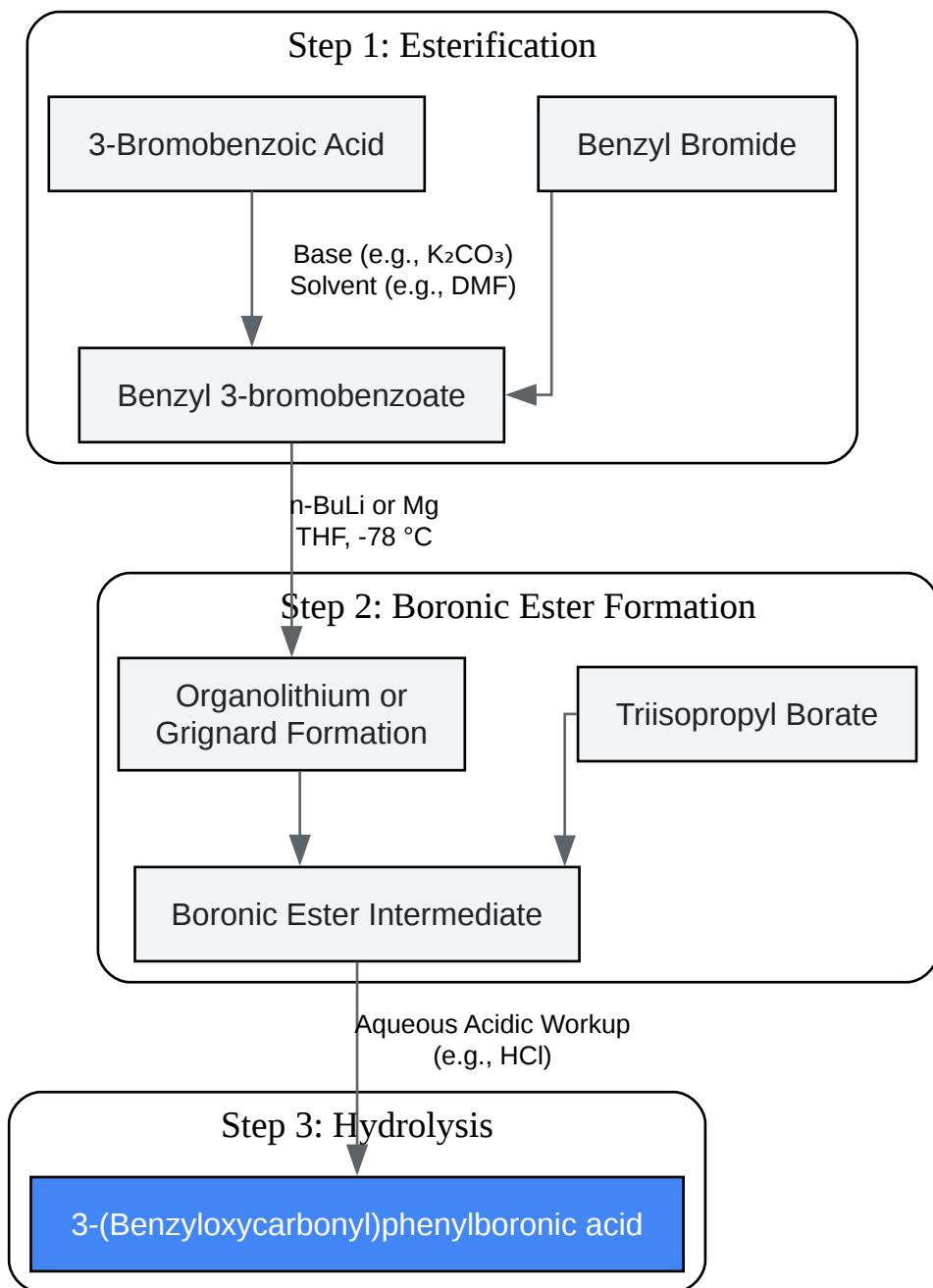
3-(Benzylloxycarbonyl)phenylboronic acid is a white to off-white crystalline powder at room temperature.<sup>[1][2]</sup> It is recognized for its stability and utility in forming stable complexes with diols, a characteristic central to many of its applications.<sup>[1]</sup> The compound is often supplied containing varying amounts of its anhydride, which it can form reversibly.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of 3-(Benzylloxycarbonyl)phenylboronic Acid

| Property          | Value  | Reference(s)  |
|-------------------|--|---|
| CAS Number        | 380430-52-4  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>14</sub> H <sub>13</sub> BO <sub>4</sub>  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 256.06 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance        | White to off-white crystalline powder  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point     | 146 °C   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Purity            | 97.0% to 107.0% (by titration)   | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Solubility        | Soluble in Methanol  | <a href="#">[2]</a>   |
| Storage           | Room temperature; cool, dark place (<15°C recommended)                                     | <a href="#">[2]</a>   |
| Synonyms          | 3-<br>(Benzylloxycarbonyl)benzeneb<br>oronic acid, 3-<br>Carbobenzoxyphenylboronic<br>acid | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| InChI Key         | JJEBLYAGYRLJRG-<br>UHFFFAOYSA-N  | <a href="#">[3]</a>   |
| SMILES            | B(C1=CC(=CC=C1)C(=O)OCC<br>2=CC=CC=C2)(O)O   | <a href="#">[3]</a>   |

## Synthesis and Characterization

The synthesis of 3-(Benzylloxycarbonyl)phenylboronic acid can be achieved through a multi-step process starting from a readily available precursor such as 3-bromobenzoic acid. A representative synthetic workflow is illustrated below.

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**Caption:** Representative synthesis workflow for 3-(Benzylcarbamoyl)phenylboronic acid.

Characterization of the final product relies on standard analytical techniques to confirm its structure and purity. Spectroscopic data provides key insights into the molecular structure.

Table 2: Spectroscopic Data for Characterization

| Technique           | Expected Characteristics  |
|---------------------|---|
| <sup>1</sup> H NMR  | Signals corresponding to aromatic protons of both phenyl rings, a singlet for the benzylic CH <sub>2</sub> group, and a broad singlet for the B(OH) <sub>2</sub> protons.   |
| <sup>13</sup> C NMR | Resonances for aromatic carbons, the ester carbonyl carbon (~165 ppm), and the benzylic CH <sub>2</sub> carbon. The carbon attached to boron may be difficult to detect or appear as a broad signal.<br>[6]   |
| <sup>11</sup> B NMR | A single resonance characteristic of a trigonal sp <sup>2</sup> -hybridized boronic acid.[7][8] The chemical shift changes significantly upon binding to diols, reflecting a change to a tetrahedral sp <sup>3</sup> -hybridized boronate ester.[7] |
| IR Spectroscopy     | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm <sup>-1</sup> ), C=O stretching of the ester (~1720 cm <sup>-1</sup> ), aromatic C=C stretching (~1600 cm <sup>-1</sup> ), and B-O stretching.                             |
| Mass Spectrometry   | A molecular ion peak corresponding to the calculated molecular weight (256.06 g/mol).[3]  |

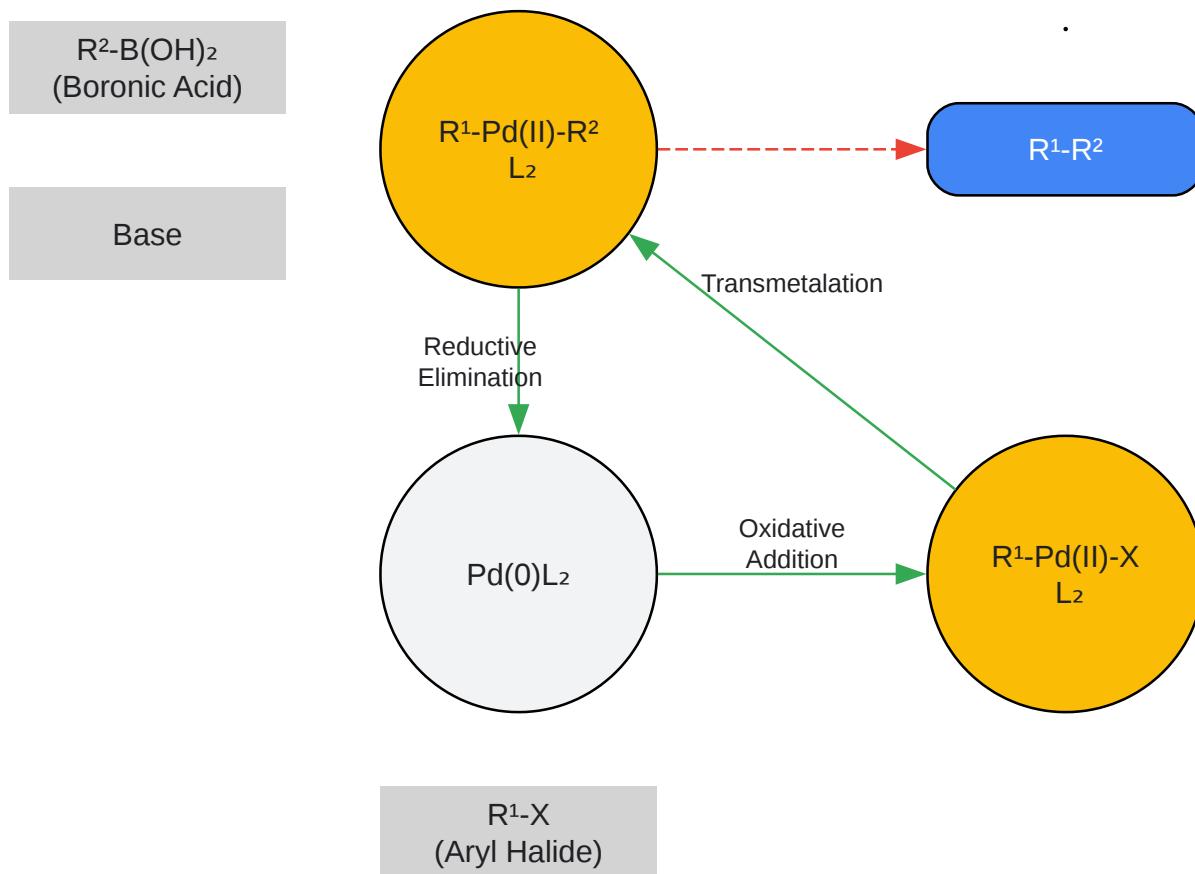
## Key Applications in Research and Development

This boronic acid derivative is a cornerstone reagent in several advanced applications, from creating complex molecular architectures to developing targeted therapeutic systems.

## Suzuki-Miyaura Cross-Coupling Reactions

3-(Benzylloxycarbonyl)phenylboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The

compound serves as the source of the 3-(benzyloxycarbonyl)phenyl moiety, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[9]



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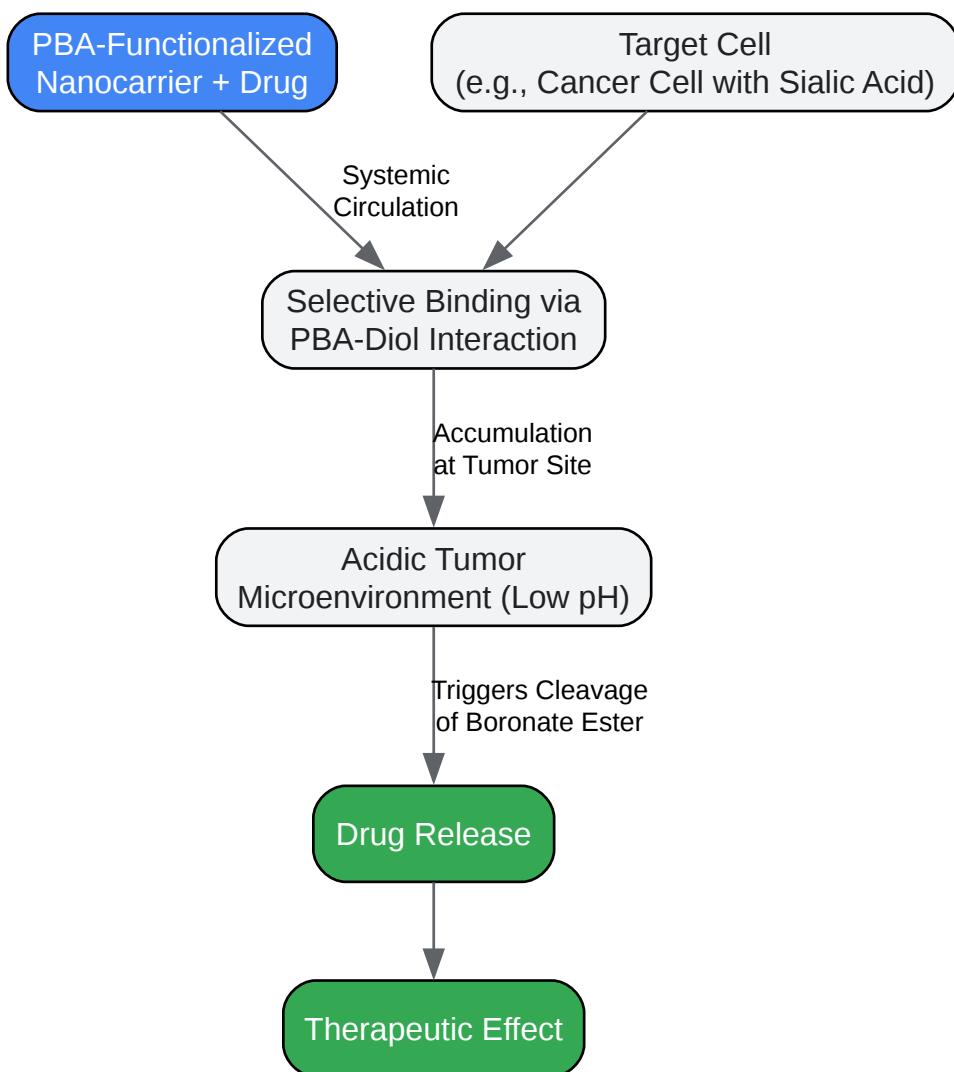
**Caption:** The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Drug Development and Delivery

The boronic acid functional group is pivotal in drug development. Phenylboronic acids (PBAs) can form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars.[10] This property is exploited in two primary ways:

- **Glucose Sensing:** PBA-functionalized polymers can be designed to respond to varying glucose concentrations, making them candidates for self-regulating insulin delivery systems. [11]

- Targeted Drug Delivery: Cancer cells often overexpress sialic acid, a sugar with a diol moiety, on their surface.[10] Nanoparticles functionalized with PBA can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents.[10][12] The bond between the boronic acid and the diol is often pH-sensitive, allowing for triggered drug release in the acidic tumor microenvironment.[13]



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**Caption:** Logical workflow for targeted drug delivery using a PBA-functionalized carrier.

## Experimental Protocols

The following sections provide generalized protocols for common experimental procedures involving 3-(benzyloxycarbonyl)phenylboronic acid.

## Protocol 4.1: Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a typical procedure for coupling 3-(benzyloxycarbonyl)phenylboronic acid with an aryl bromide.

- **Reagent Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), 3-(benzyloxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.03 mmol, 3 mol%), and a base such as  $\text{K}_2\text{CO}_3$  (2.0 mmol, 2.0 equiv).
- **Solvent Addition:** Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 10 mL).
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

## Protocol 4.2: Analysis of Diol Binding by $^{11}\text{B}$ NMR Spectroscopy

This protocol outlines the analysis of the interaction between a phenylboronic acid and a diol, based on established methods.[\[7\]](#)[\[14\]](#)

- **Sample Preparation:** Prepare a stock solution of 3-(benzyloxycarbonyl)phenylboronic acid (e.g., 10 mg) in a suitable deuterated solvent such as  $\text{DMSO-d}_6$  or  $\text{CD}_3\text{OD}$  (1.0 mL). Prepare a separate stock solution of a diol (e.g., catechol) of a known concentration.
- **pH Adjustment:** Prepare a series of NMR tubes. In each, place an aliquot of the boronic acid stock solution. Add varying amounts of a non-interfering buffer or dilute  $\text{DCl/NaOD}$  to adjust

the pD (the pH equivalent in D<sub>2</sub>O) across a range (e.g., pD 2 to 10).

- Binding Study: To a parallel set of NMR tubes at different pD values, add a stoichiometric equivalent of the diol stock solution.
- Data Acquisition: Acquire <sup>11</sup>B NMR spectra for all samples. The spectrometer should be referenced appropriately (e.g., using BF<sub>3</sub>·OEt<sub>2</sub> as an external standard).
- Data Analysis: Observe the chemical shift of the boron signal. A downfield shift (e.g., ~20-30 ppm) corresponds to the sp<sup>2</sup>-hybridized boronic acid. An upfield shift (e.g., ~5-15 ppm) indicates the formation of the sp<sup>3</sup>-hybridized boronate anion or boronate ester, which becomes more prominent at pD values above the pKa of the boronic acid and in the presence of the diol.[7][14]

## Conclusion

3-(Benzoyloxycarbonyl)phenylboronic acid is a high-value chemical entity with significant applications in synthetic chemistry and biomedicine. Its utility in robust C-C bond formation via Suzuki-Miyaura coupling makes it indispensable for constructing complex organic molecules. Furthermore, the inherent ability of its boronic acid moiety to interact with diols in a pH-dependent manner opens up advanced applications in targeted drug delivery and biosensing. This guide has provided a technical foundation for understanding and utilizing this powerful reagent in a research and development setting.

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- To cite this document: BenchChem. [3-(Benzylloxycarbonyl)phenylboronic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271528#3-benzylloxycarbonyl-phenylboronic-acid-structure]

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